Tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-bromophenyl group. The compound has garnered attention for its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.
The compound's Chemical Abstracts Service (CAS) number is 131818-17-2, and it is also known by several synonyms, including N-(tert-butoxycarbonyl)-4-bromoaniline and tert-butyl 4-bromophenylcarbamate . Commercially available samples typically exhibit a purity greater than 97%, indicating high-quality material suitable for research and industrial applications .
Tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate falls under the category of carbamates, which are esters or salts of carbamic acid. The presence of the bromophenyl group makes it a derivative of bromoaniline, positioning it within the broader class of aromatic compounds with potential applications in pharmaceuticals and agrochemicals.
The synthesis of tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate can be achieved through various methods, typically involving the protection of amines and subsequent reactions with carbonyl compounds.
The molecular structure features a tert-butyl group linked to a carbamate functional group, which is further connected to a bromo-substituted phenyl ring. This structural arrangement contributes to both its chemical reactivity and biological activity.
Tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate participates in various chemical reactions typical of carbamates:
The mechanism of action for tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate primarily involves its interaction with cytochrome P450 enzymes. These enzymes play critical roles in drug metabolism by catalyzing the oxidation of organic substances.
Research indicates that this compound can inhibit specific cytochrome P450 isoforms such as CYP1A2, CYP2C19, and CYP2C9. This inhibition can affect the metabolic pathways of various drugs, potentially leading to altered pharmacokinetics and drug interactions. Understanding these interactions is crucial for drug development and safety assessments.
Tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate has several applications:
The synthesis of tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate (C₁₆H₂₂BrNO₃) typically employs a convergent approach, integrating oxane ring formation with subsequent carbamate functionalization. A representative route involves:
Table 1: Multi-Step Synthesis Performance
Method | Key Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Reductive Amination/Boc | NaBH₃CN, Boc₂O, Et₃N | 78 | 95 |
Curtius Rearrangement | DPPA, t-BuOH, Boc₂O | 65 | 92 |
Optimization studies reveal that Boc protection at 0°C minimizes N,O-bis-Boc byproducts [5] [6].
Nucleophilic substitution at the oxane ring’s C4-position is pivotal for introducing the bromophenyl group. Key agents facilitate this:
Microwave-assisted coupling (e.g., 100°C, 20 min) enhances reaction efficiency by 30% compared to reflux [3].
Functionalization of the oxane ring demands precise solvent-catalyst pairing to balance reactivity and stereoselectivity:
Table 2: Solvent-Catalyst Systems for Oxane Functionalization
Reaction | Optimal Solvent | Catalyst | Temperature | Conversion (%) |
---|---|---|---|---|
Bromophenyl Installation | Toluene | Pd(dba)₂/XPhos | 80°C | 92 |
Carbamation | DCM | DMAP | 25°C | 95 |
Deprotection | Dioxane | p-TsOH | 60°C | Quantitative |
The tert-butyloxycarbonyl (Boc) group is preferred for amine protection in this scaffold due to:
Limitations include acid-lability in strongly basic media (e.g., LiOH), where O-alkyl carbamates are superior [5]. Alternatives like Fmoc are less compatible due to nucleophilic degradation by the oxane amine [6].
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: